The Discovery and Synthesis of FGFR-IN-13: A Covalent Inhibitor Targeting Fibroblast Growth Factor Receptors
The Discovery and Synthesis of FGFR-IN-13: A Covalent Inhibitor Targeting Fibroblast Growth Factor Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This technical guide details the discovery and synthesis of FGFR-IN-13, a potent and irreversible covalent inhibitor of FGFR. FGFR-IN-13, also identified as compound III-30, demonstrates significant inhibitory activity against FGFR1 and FGFR4. This document provides a comprehensive overview of its biological activity, the experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and development workflow.
Introduction to FGFR and Covalent Inhibition
The Fibroblast Growth Factor (FGF) signaling pathway, mediated by four highly conserved receptor tyrosine kinases (FGFR1-4), is essential for normal cellular functions. Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver in a variety of malignancies. The development of small molecule inhibitors targeting the ATP-binding site of FGFRs has been a key strategy in oncology drug discovery.
Covalent inhibitors offer a distinct therapeutic advantage by forming a permanent bond with their target protein. This irreversible binding can lead to a more durable and potent inhibition, often with a lower required therapeutic dose and reduced systemic exposure, which can minimize off-target effects. FGFR-IN-13 was designed as a covalent inhibitor to target a specific cysteine residue within the FGFR kinase domain, thereby achieving irreversible inactivation.
Discovery and Biological Activity of FGFR-IN-13
FGFR-IN-13 (compound III-30) was identified through a rational drug design approach aimed at developing irreversible covalent inhibitors of FGFR. Its biological activity was characterized through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
FGFR-IN-13 demonstrated potent inhibitory activity against FGFR1 and FGFR4 in enzymatic assays. The acrylamide moiety of the molecule is designed to form a covalent bond with a non-catalytic cysteine residue in the P-loop of the FGFR kinase domain.
Table 1: In Vitro Inhibitory Activity of FGFR-IN-13
| Target | IC50 (nM) |
| FGFR1 | 0.20 ± 0.02 |
| FGFR4 | 0.40 ± 0.03 |
Data sourced from MedChemExpress product information, referencing the primary publication.
Cellular Activity
The anti-proliferative effects of FGFR-IN-13 were evaluated in various cancer cell lines. It was shown to inhibit the proliferation of cancer cells with aberrant FGFR signaling. Furthermore, studies in MDA-MB-231 triple-negative breast cancer cells indicated that FGFR-IN-13 induces apoptosis by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and total-PARP, while promoting the expression of pro-apoptotic proteins such as Bax and cleaved-PARP.
In Vivo Efficacy
In xenograft models using MDA-MB-231 cells, FGFR-IN-13 exhibited significant anti-tumor activity, demonstrating its potential for in vivo applications. The compound was also noted to have good oral activity.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of FGFR-IN-13, based on standard laboratory procedures and information from the primary publication.
Chemical Synthesis of FGFR-IN-13
The synthesis of FGFR-IN-13 involves a multi-step process, culminating in the formation of the final acrylamide-functionalized purine derivative. The general synthetic scheme is outlined below.
Caption: Synthetic pathway for FGFR-IN-13.
General Procedure:
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Synthesis of the Purine Core (Intermediate 1): The synthesis begins with a substituted purine precursor which is appropriately functionalized for subsequent coupling reactions.
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Preparation of the Amine Intermediate (Intermediate 2): A protected 4-(aminomethyl)aniline derivative is prepared and subsequently deprotected to yield the free amine.
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Coupling Reaction: The purine core (Intermediate 1) is coupled with the amine intermediate (Intermediate 2) through a nucleophilic substitution or other suitable coupling reaction to form the core structure of the inhibitor.
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Final Acrylation Step: The terminal amine of the coupled product is acylated using acryloyl chloride in the presence of a base to introduce the covalent warhead, yielding FGFR-IN-13.
Detailed step-by-step procedures, including reagents, solvents, reaction conditions, and purification methods, are described in the primary scientific literature.
FGFR Kinase Inhibition Assay
The inhibitory activity of FGFR-IN-13 against FGFR1 and FGFR4 is determined using a biochemical kinase assay.
Caption: Workflow for FGFR kinase inhibition assay.
Protocol:
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Recombinant human FGFR1 or FGFR4 enzyme is added to the wells of a microtiter plate.
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FGFR-IN-13 is added at various concentrations, and the mixture is pre-incubated to allow for inhibitor binding.
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The kinase reaction is initiated by the addition of a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP.
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The reaction is allowed to proceed for a defined period at room temperature.
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The kinase activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.
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The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
The anti-proliferative effects of FGFR-IN-13 are assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay.
Protocol:
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Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
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The cells are treated with increasing concentrations of FGFR-IN-13 or a vehicle control.
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After a 72-hour incubation period, a reagent such as MTT or CellTiter-Glo is added to the wells.
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The viability of the cells is determined by measuring the absorbance or luminescence, which correlates with the number of viable cells.
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The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.
Apoptosis Assay
The induction of apoptosis by FGFR-IN-13 can be evaluated by Western blot analysis of key apoptotic proteins.
Protocol:
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Cancer cells are treated with FGFR-IN-13 at various concentrations for a specified time (e.g., 24 hours).
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The cells are lysed, and the protein concentration is determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is probed with primary antibodies against proteins such as PARP, cleaved-PARP, Bcl-2, and Bax, followed by incubation with a secondary antibody.
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The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathway and Mechanism of Action
FGFR-IN-13 exerts its anti-cancer effects by covalently binding to and inhibiting FGFR, thereby blocking downstream signaling pathways that promote cell survival and proliferation.
Caption: FGFR signaling and its inhibition by FGFR-IN-13.
Upon binding of an FGF ligand, the FGFR dimerizes and undergoes autophosphorylation, leading to its activation. The activated receptor then triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. FGFR-IN-13 covalently binds to the phosphorylated (active) form of FGFR, preventing the activation of these downstream pathways and ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis.
Conclusion
FGFR-IN-13 is a potent, irreversible covalent inhibitor of FGFR1 and FGFR4 with significant anti-tumor activity. Its covalent mechanism of action offers the potential for a durable therapeutic effect. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of FGFR-IN-13 and other covalent FGFR inhibitors for cancer therapy. Further studies are warranted to fully elucidate its clinical potential.
